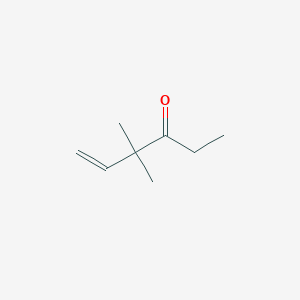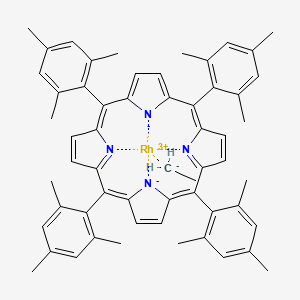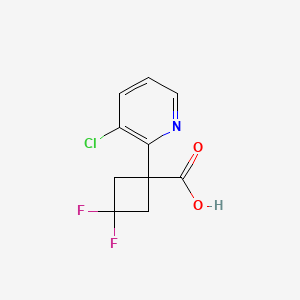
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a difluorocyclobutane carboxylic acid moiety. The presence of both fluorine and chlorine atoms in its structure contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyridine with difluorocyclobutanecarboxylic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as refluxing, purification, and crystallization to obtain the final product. The use of advanced techniques and equipment in industrial settings helps in achieving efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the cyclobutane ring allows for potential cyclization reactions to form more complex structures
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals, such as insecticides and herbicides, due to its bioactive properties
Wirkmechanismus
The mechanism of action of 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound also contains a pyridine ring with a chlorine atom and demonstrates similar chemical reactivity.
Uniqueness: 1-(3-Chloropyridin-2-YL)-3,3-difluorocyclobutanecarboxylic acid is unique due to the presence of the difluorocyclobutane moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C10H8ClF2NO2 |
|---|---|
Molekulargewicht |
247.62 g/mol |
IUPAC-Name |
1-(3-chloropyridin-2-yl)-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClF2NO2/c11-6-2-1-3-14-7(6)9(8(15)16)4-10(12,13)5-9/h1-3H,4-5H2,(H,15,16) |
InChI-Schlüssel |
OTUBRTPUEGQERN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(C2=C(C=CC=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
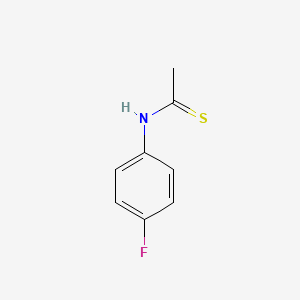

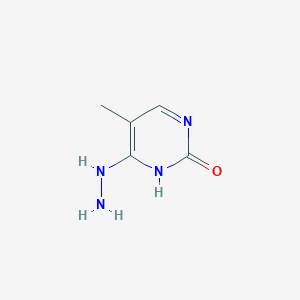

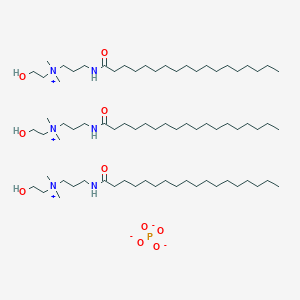
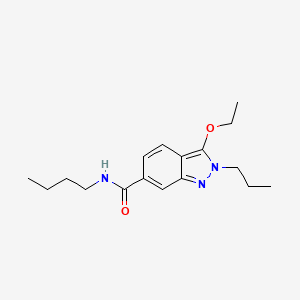
![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
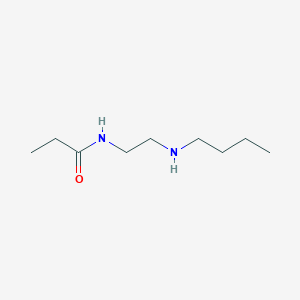

![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
